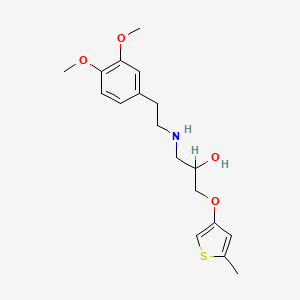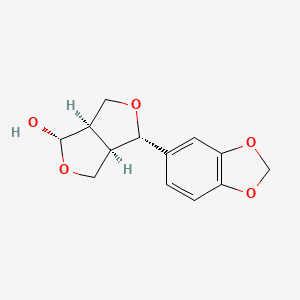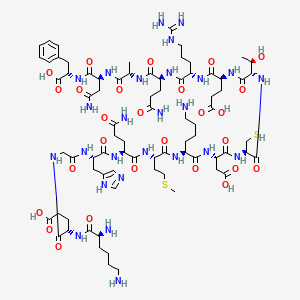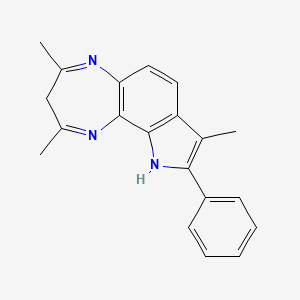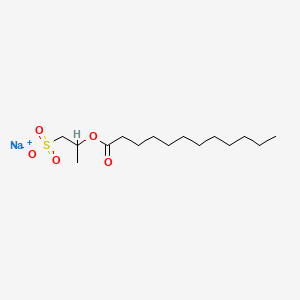
Sodium 2-(dodecanoyloxy)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(dodecanoyloxy)propane-1-sulfonate: is an organic compound with the molecular formula C15H29NaO5S . It is a surfactant, commonly used in personal care products due to its excellent cleansing and foaming properties. This compound is known for its mildness and ability to produce a dense, luxurious foam, making it a popular choice in formulations for shampoos, body washes, and facial cleansers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-(dodecanoyloxy)propane-1-sulfonate typically involves the esterification of an epoxide with a sulfonic acid. The reaction conditions often include the use of a suitable catalyst and controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where the epoxide and sulfonic acid are mixed under controlled conditions. The product is then neutralized with a base to form the sodium salt .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(dodecanoyloxy)propane-1-sulfonate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the sulfonate group .
Common Reagents and Conditions:
Esterification: Typically involves an epoxide and a sulfonic acid in the presence of a catalyst.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond.
Major Products:
Esterification: this compound.
Hydrolysis: Dodecanoic acid and propane-1-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(dodecanoyloxy)propane-1-sulfonate is widely used in scientific research due to its surfactant properties. It is utilized in:
Chemistry: As a surfactant in various chemical reactions and formulations.
Biology: In cell lysis buffers and protein extraction solutions.
Medicine: In formulations for topical applications due to its mildness and low irritation potential.
Industry: In personal care products, detergents, and cleaning agents.
Wirkmechanismus
The mechanism of action of sodium 2-(dodecanoyloxy)propane-1-sulfonate involves its ability to reduce surface tension, allowing it to effectively emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. The molecular targets include lipid membranes and proteins, which it interacts with to disrupt and solubilize .
Vergleich Mit ähnlichen Verbindungen
- Sodium lauroyl methyl isethionate
- Sodium cocoyl isethionate
- Sodium lauroyl sarcosinate
Comparison: Sodium 2-(dodecanoyloxy)propane-1-sulfonate is unique due to its secondary ester structure, which provides greater hydrolytic stability compared to many common esters. This stability, along with its broad pH range, makes it a versatile ingredient in various formulations .
Eigenschaften
CAS-Nummer |
156572-81-5 |
|---|---|
Molekularformel |
C15H29NaO5S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
sodium;2-dodecanoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(16)20-14(2)13-21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
NVIZQHFCDBQNPH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)CS(=O)(=O)[O-].[Na+] |
Physikalische Beschreibung |
Liquid, Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


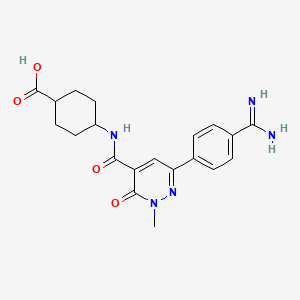
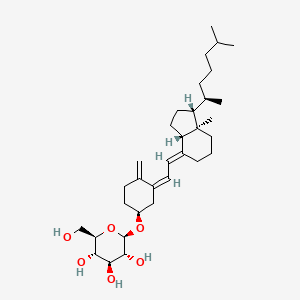

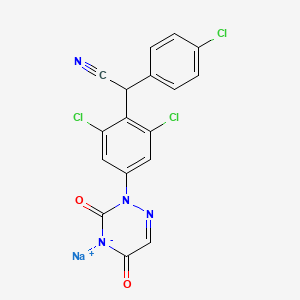

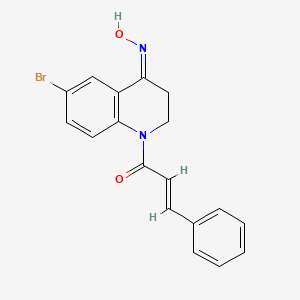
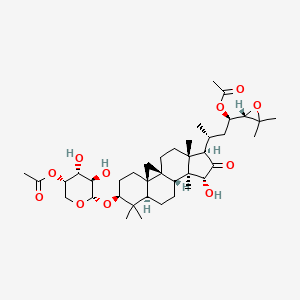
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
